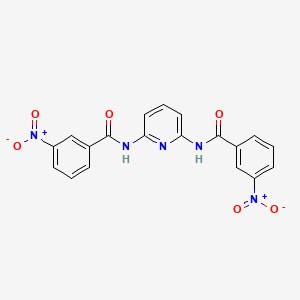![molecular formula C25H17ClN2O4 B11696473 17-(4-Chloro-2-nitrophenyl)-1-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11696473.png)
17-(4-Chloro-2-nitrophenyl)-1-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17-(4-Cloro-2-nitrofenil)-1-metil-17-azapentaciclo[6650~2,7~0~9,14~0~15,19~]nonadeca-2,4,6,9,11,13-hexaeno-16,18-diona es un compuesto orgánico complejo caracterizado por su singular estructura pentacíclica
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 17-(4-Cloro-2-nitrofenil)-1-metil-17-azapentaciclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaeno-16,18-diona típicamente involucra reacciones orgánicas de múltiples pasos. El proceso comienza con la preparación de la estructura pentacíclica central, seguida de la introducción de los grupos 4-cloro-2-nitrofenil y 1-metil. Los reactivos comunes utilizados en estas reacciones incluyen agentes clorantes, agentes nitrantes y agentes metilantes. Las condiciones de reacción a menudo requieren temperaturas controladas y el uso de catalizadores para asegurar altos rendimientos y pureza.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar la ampliación de los métodos de síntesis de laboratorio. Esto incluye optimizar las condiciones de reacción para lotes más grandes, garantizar la calidad constante e implementar medidas de seguridad para manejar reactivos potencialmente peligrosos. Se pueden emplear técnicas avanzadas como la síntesis de flujo continuo para mejorar la eficiencia y reducir los costos de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
17-(4-Cloro-2-nitrofenil)-1-metil-17-azapentaciclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaeno-16,18-diona experimenta diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede ser oxidado para introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Las reacciones de reducción se pueden utilizar para convertir grupos nitro en grupos amino, alterando las propiedades del compuesto.
Sustitución: Los átomos de halógeno en el compuesto pueden ser sustituidos por otros grupos funcionales mediante reacciones de sustitución nucleófila o electrófila.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Se utilizan con frecuencia agentes reductores como el hidruro de litio y aluminio (LiAlH₄) y el gas hidrógeno (H₂) en presencia de un catalizador.
Sustitución: Los reactivos como el hidróxido de sodio (NaOH) para la sustitución nucleófila y el ácido sulfúrico (H₂SO₄) para la sustitución electrófila se emplean comúnmente.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir compuestos con sustitución de amino.
Aplicaciones Científicas De Investigación
Química
En química, 17-(4-Cloro-2-nitrofenil)-1-metil-17-azapentaciclo[6650~2,7~0~9,14~0~15,19~]nonadeca-2,4,6,9,11,13-hexaeno-16,18-diona se utiliza como bloque de construcción para sintetizar moléculas más complejas.
Biología y medicina
En la investigación biológica y médica, este compuesto se investiga por sus posibles propiedades terapéuticas. Su capacidad para interactuar con objetivos moleculares específicos lo convierte en un candidato para el desarrollo de fármacos, particularmente en el tratamiento de enfermedades donde la modulación de ciertas vías es beneficiosa.
Industria
En el sector industrial, la estabilidad y reactividad del compuesto lo hacen adecuado para su uso en la producción de materiales avanzados. Se puede incorporar en polímeros y otros materiales para mejorar sus propiedades, como la estabilidad térmica y la resistencia a la degradación.
Mecanismo De Acción
El mecanismo por el cual 17-(4-Cloro-2-nitrofenil)-1-metil-17-azapentaciclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaeno-16,18-diona ejerce sus efectos involucra su interacción con objetivos moleculares específicos. Estos objetivos pueden incluir enzimas, receptores u otras proteínas que desempeñan un papel en diversas vías biológicas. La estructura del compuesto le permite unirse a estos objetivos, modulando su actividad y provocando los efectos terapéuticos o industriales deseados.
Comparación Con Compuestos Similares
Compuestos similares
2-Cloro-4-nitrofenol: Un compuesto más simple con grupos funcionales similares pero que carece de la compleja estructura pentacíclica.
4-Cloro-2-nitroanilina: Otro compuesto relacionado con un grupo nitro y cloro pero con una estructura general diferente.
1-Metil-4-nitrobenceno: Comparte los grupos nitro y metil pero tiene una estructura aromática más simple.
Singularidad
Lo que diferencia a 17-(4-Cloro-2-nitrofenil)-1-metil-17-azapentaciclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaeno-16,18-diona es su intrincado marco pentacíclico. Esta estructura única imparte propiedades químicas distintas, lo que la hace más versátil y potencialmente más efectiva en diversas aplicaciones en comparación con sus contrapartes más simples.
Propiedades
Fórmula molecular |
C25H17ClN2O4 |
|---|---|
Peso molecular |
444.9 g/mol |
Nombre IUPAC |
17-(4-chloro-2-nitrophenyl)-1-methyl-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione |
InChI |
InChI=1S/C25H17ClN2O4/c1-25-16-8-4-2-6-14(16)20(15-7-3-5-9-17(15)25)21-22(25)24(30)27(23(21)29)18-11-10-13(26)12-19(18)28(31)32/h2-12,20-22H,1H3 |
Clave InChI |
ORLTUQWIKCWLNO-UHFFFAOYSA-N |
SMILES canónico |
CC12C3C(C(C4=CC=CC=C41)C5=CC=CC=C25)C(=O)N(C3=O)C6=C(C=C(C=C6)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-(4-hydroxy-3-iodophenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11696392.png)
![N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}methanesulfonamide](/img/structure/B11696415.png)
![N-[4-[(5-methylfuran-2-yl)methylideneamino]phenyl]acetamide](/img/structure/B11696423.png)
![2-[2-(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)hydrazinyl]benzoic acid](/img/structure/B11696431.png)
![ethyl (2Z)-2-(5-bromo-2-hydroxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11696436.png)

![(4Z)-1-(3-chloro-4-methylphenyl)-4-[4-(dimethylamino)benzylidene]pyrazolidine-3,5-dione](/img/structure/B11696447.png)
![N'-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]-3-iodobenzohydrazide](/img/structure/B11696452.png)
![4-[(4-chlorophenyl)carbonyl]-2,6-bis(3-nitrophenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B11696461.png)
![3-(2-Methoxy-1-naphthyl)-N'-[(E)-2-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11696475.png)




